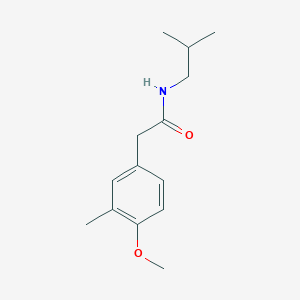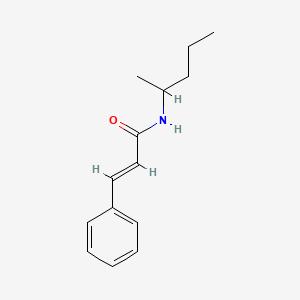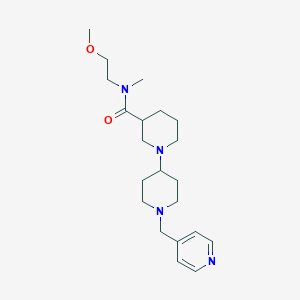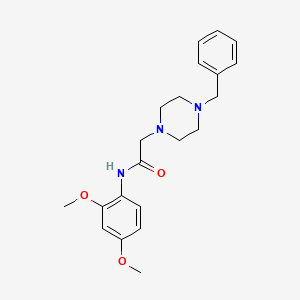
N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as IBMPFD, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. IBMPFD is a member of the phenylacetamide family of compounds and is known for its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide is complex and not fully understood. However, it is believed that this compound modulates the activity of certain receptors in the brain by binding to allosteric sites on these receptors. This binding alters the conformation of the receptor, leading to changes in receptor activity and downstream signaling pathways. The exact mechanism of action of this compound is an area of active research and is the subject of ongoing investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and downstream signaling pathways. These changes are believed to be responsible for the cognitive-enhancing effects of this compound observed in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide in lab experiments is its ability to modulate the activity of certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological processes. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to modulate the activity of other receptors in addition to the NMDA receptor and the alpha-7 nicotinic acetylcholine receptor, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is the development of more selective compounds that target specific receptors in the brain. This would allow for more precise modulation of receptor activity and could lead to the development of more effective treatments for neurological disorders. Additionally, further investigation into the mechanism of action of this compound is needed to fully understand its effects on receptor activity and downstream signaling pathways. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, as most of the research to date has been conducted in animal models.
Métodos De Síntesis
The synthesis of N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide can be achieved through a multistep process that involves the reaction of 4-methoxy-3-methylphenylacetic acid with isobutylamine. The resulting product is then subjected to a series of purification steps to obtain a pure form of this compound. The synthesis method for this compound has been well-documented in the scientific literature and is considered to be both reliable and efficient.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide has been the subject of a significant amount of scientific research in recent years due to its potential for use in the treatment of various neurological disorders. Specifically, this compound has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor. These receptors are involved in a variety of neurological processes, including learning and memory, and their modulation by this compound has the potential to improve cognitive function in individuals with neurological disorders.
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-15-14(16)8-12-5-6-13(17-4)11(3)7-12/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAUAOMJGSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5325791.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5325798.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5325800.png)
![N'-[4-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5325808.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5325833.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5325856.png)

![4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325876.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5325883.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)
